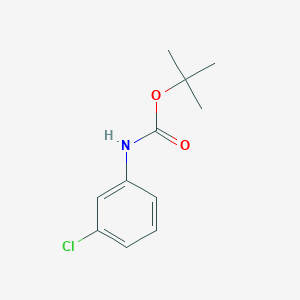
2-(2-(2-(2-苯氧基乙氧基)乙氧基)乙氧基)乙醇
描述
“2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol” is a chemical compound with the molecular formula C12H18O4 . It is also known as Triethylene Glycol Monophenyl Ether .
Molecular Structure Analysis
The molecular structure of “2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol” consists of a phenyl group attached to an ethanol chain through a series of ether linkages . The molecule has a molecular weight of 226.269 Da .科学研究应用
聚合过程:Ogasawara 等人 (2001) 的研究探讨了硅烷偶联剂的聚合过程,重点介绍了乙氧基释放乙醇的动力学,这有助于理解 2-(2-(2-(2-苯氧基乙氧基)乙氧基)乙氧基)乙醇 等化合物在类似情况下的行为 (Ogasawara 等人,2001)。
热力学研究:Begum 等人 (2013) 对包括 2-(2-(2-(2-苯氧基乙氧基)乙氧基)乙氧基)乙醇 等化合物在内的二元液体混合物进行了研究,重点关注它们的热力学性质,提供了对它们在各种工业和科学应用中的行为的见解 (Begum 等人,2013)。
催化和分解研究:Gazsi 等人 (2011) 研究了负载型金催化剂上乙醇的催化性能和分解过程。这项研究对于理解相关乙氧基化合物的相互作用和转化非常重要 (Gazsi 等人,2011)。
有机金属化学中的催化性质:Zhu (2018) 讨论了源自三齿席夫碱的二氧钼(VI)配合物的合成和催化性质,这对有机金属化学中类似乙氧基化合物的反应性和应用具有影响 (Zhu,2018)。
表面化学和吸附研究:Gamble 等人 (1996) 对 TiO2(110) 上表面乙氧基的分解和质子化进行了研究,有助于理解 2-(2-(2-(2-苯氧基乙氧基)乙氧基)乙氧基)乙醇 等乙氧基化合物的表面化学和吸附行为 (Gamble 等人,1996)。
电化学性质:Bıyıklıoğlu 等人 (2016) 研究了具有乙氧基取代基的硅酞菁的电化学性质,揭示了相关化合物电化学行为的重要方面 (Bıyıklıoğlu 等人,2016)。
超声和光学研究:Sailaja 等人 (1996) 和 한양규 等人 (1999) 对含有乙氧基化合物的溶液的超声和光学性质进行了研究,包括对液晶行为的研究,阐明了与这些化合物的工业和科学应用相关的物理性质 (Sailaja 等人,1996),(한양규 等人,1999)。
安全和危害
“2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol” is moderately toxic by ingestion and skin contact . It is a skin and severe eye irritant . Some glycol ethers have dangerous human reproductive effects . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment .
属性
IUPAC Name |
2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c15-6-7-16-8-9-17-10-11-18-12-13-19-14-4-2-1-3-5-14/h1-5,15H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRVGOMPHMWMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041295 | |
| Record name | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |
CAS RN |
36366-93-5 | |
| Record name | Tetraethylene glycol monophenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36366-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036366935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-(2-(2-PHENOXYETHOXY)ETHOXY)ETHOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y050HYR4XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















